N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenyl-1-propanamine
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Overview
Description
The compound “N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylglycyl-N-(3,4-difluorophenyl)glycinamide” has a molecular formula of C20H21F2N3O4 . Another compound, “N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-[4-(methylthio)phenyl]urea”, is also related.
Molecular Structure Analysis
The compound “N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-3-phenoxy-1-propanamine hydrochloride” has a linear formula of C19H24ClNO3 . Another compound, “N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(4-methylbenzoyl)thiourea”, has a linear formula of C18H18N2O3S .Physical and Chemical Properties Analysis
The compound “N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-(2,6-dimethoxyphenoxy)ethanamine” has a molecular formula of C19H23NO5, an average mass of 345.390 Da, and a monoisotopic mass of 345.157623 Da .Scientific Research Applications
Anti-Diabetic Potential
Research has identified the synthesis of new compounds involving N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide, showing weak to moderate inhibitory activities against α-glucosidase enzyme, indicating potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Antibacterial and Anti-Inflammatory Agents
Another study synthesized sulfonamides bearing 1,4-benzodioxin ring, demonstrating good inhibitory activity against various bacterial strains and decent inhibition against the lipoxygenase enzyme, suggesting their use as possible therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Bacterial Biofilm Inhibition and Cytotoxicity
Compounds synthesized using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide exhibited suitable inhibitory action against bacterial biofilms and displayed mild cytotoxicity, indicating their potential in targeting bacterial infections (Abbasi et al., 2020).
Alzheimer's Disease and Type-2 Diabetes Therapeutics
Research on new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides showed that some compounds exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, highlighting their therapeutic potential for Alzheimer's disease and type-2 diabetes (Abbasi et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-phenylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-7-15(8-3-1)9-6-12-19-13-16-14-20-17-10-4-5-11-18(17)21-16/h1-5,7-8,10-11,16,19H,6,9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAPBKKAWGUIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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